molecular formula C10H9N3O3 B3197785 3-(2-MEthoxy-5-nitrophenyl)-2H-pyrazole CAS No. 1006966-29-5

3-(2-MEthoxy-5-nitrophenyl)-2H-pyrazole

Cat. No.: B3197785
CAS No.: 1006966-29-5
M. Wt: 219.2 g/mol
InChI Key: DJMNYCFMAWZWEQ-UHFFFAOYSA-N
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Description

3-(2-Methoxy-5-nitrophenyl)-2H-pyrazole is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This specific compound is characterized by the presence of a methoxy group and a nitro group attached to a phenyl ring, which is further connected to the pyrazole ring. The unique structural features of this compound make it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methoxy-5-nitrophenyl)-2H-pyrazole typically involves the reaction of 2-methoxy-5-nitrophenylhydrazine with an appropriate α,β-unsaturated carbonyl compound. The reaction is usually carried out in the presence of a base, such as sodium ethoxide or potassium carbonate, under reflux conditions. The resulting product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(2-Methoxy-5-nitrophenyl)-2H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon catalyst.

    Substitution: Sodium ethoxide, potassium carbonate, various nucleophiles.

    Cyclization: Acidic or basic conditions, depending on the desired product.

Major Products Formed

    Reduction: 3-(2-Amino-5-nitrophenyl)-2H-pyrazole.

    Substitution: Various substituted pyrazoles depending on the nucleophile used.

    Cyclization: Complex heterocyclic compounds.

Scientific Research Applications

3-(2-Methoxy-5-nitrophenyl)-2H-pyrazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential as a pharmaceutical intermediate and for its therapeutic properties.

    Industry: Used in the development of new materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(2-Methoxy-5-nitrophenyl)-2H-pyrazole involves its interaction with specific molecular targets and pathways. The compound’s nitro group can undergo reduction to form reactive intermediates that interact with cellular components. Additionally, the pyrazole ring can bind to various enzymes and receptors, modulating their activity and leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Methoxy-5-nitrophenol: Similar in structure but lacks the pyrazole ring.

    3-(2-Methoxy-5-nitrophenyl)-1H-pyrazole: Similar but differs in the position of the nitrogen atoms in the pyrazole ring.

    2-Methoxy-5-nitrophenylhydrazine: Precursor in the synthesis of the target compound.

Uniqueness

3-(2-Methoxy-5-nitrophenyl)-2H-pyrazole is unique due to the combination of its methoxy and nitro substituents on the phenyl ring and the presence of the pyrazole ring. This unique structure imparts specific chemical reactivity and biological activity, making it a valuable compound for various research applications.

Properties

IUPAC Name

5-(2-methoxy-5-nitrophenyl)-1H-pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O3/c1-16-10-3-2-7(13(14)15)6-8(10)9-4-5-11-12-9/h2-6H,1H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJMNYCFMAWZWEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)[N+](=O)[O-])C2=CC=NN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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